

In Silico Prediction of Carasiphenol C Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carasiphenol C

Cat. No.: B12093399

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This technical guide provides a comprehensive overview of the in silico prediction of the bioactivity of **Carasiphenol C**, a natural phenolic compound. The document outlines a systematic workflow, from initial bioactivity screening to molecular docking studies, employing a suite of publicly accessible web-based tools. This guide is intended to serve as a practical resource for researchers engaged in the early stages of drug discovery and natural product research, offering detailed methodologies and data interpretation.

Introduction to Carasiphenol C and In Silico Bioactivity Prediction

Carasiphenol C is a polyphenolic compound with a complex chemical structure. As with many natural products, its biological activities are not yet fully characterized. In silico methods provide a rapid and cost-effective approach to predict the pharmacological and toxicological profile of such compounds, enabling the prioritization of further experimental validation. This guide details a hypothetical in silico investigation of **Carasiphenol C**, demonstrating a standard workflow for bioactivity prediction.

Predicted Bioactivity and Physicochemical Properties of Carasiphenol C

A series of in silico predictions were performed to elucidate the potential biological activities, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential protein targets of **Carasiphenol C**. The quantitative results of these predictions are summarized in the tables below.

Table 1: Predicted Biological Activity Spectrum of Carasiphenol C using PASS Online

Biological Activity	Pa (Probability to be Active)	Pi (Probability to be Inactive)
Antioxidant	0.852	0.004
Antineoplastic	0.789	0.011
Apoptosis agonist	0.695	0.023
Anti-inflammatory	0.654	0.031
Hepatoprotectant	0.588	0.045
Neuroprotective	0.521	0.067
Kinase Inhibitor	0.498	0.082

Note: $Pa > 0.7$ indicates high probability of activity, $0.5 < Pa < 0.7$ indicates moderate probability, and $Pa < 0.5$ indicates low probability.

Table 2: Predicted ADMET Properties of Carasiphenol C using SwissADME

Property	Predicted Value	Interpretation
Physicochemical Properties		
Molecular Weight	680.70 g/mol	High
LogP (Consensus)	5.89	High Lipophilicity
Water Solubility (ESOL)	LogS = -7.25	Poorly Soluble
Pharmacokinetics		
GI Absorption	Low	Poor oral bioavailability expected
BBB Permeant	No	Unlikely to cross the blood-brain barrier
P-gp Substrate	Yes	Potential for drug efflux
CYP1A2 Inhibitor	Yes	Potential for drug-drug interactions
CYP2C19 Inhibitor	Yes	Potential for drug-drug interactions
CYP2C9 Inhibitor	No	
CYP2D6 Inhibitor	Yes	Potential for drug-drug interactions
CYP3A4 Inhibitor	Yes	Potential for drug-drug interactions
Drug-Likeness		
Lipinski's Rule of Five	2 Violations (MW > 500, LogP > 5)	Poor drug-likeness
Bioavailability Score	0.17	Low
Medicinal Chemistry		
PAINS	0 alerts	No known promiscuous compounds substructures

Lead-likeness	2 Violations (MW > 350, LogP > 3.5)	Poor lead-likeness
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Table 3: Predicted Protein Targets of Carasiphenol C using SwissTargetPrediction

Target Class	Target Name	Probability	Known Actives (2D/3D)
Enzyme	Carbonic anhydrase II	0.658	15 / 8
Enzyme	Prostaglandin G/H synthase 2	0.592	12 / 6
Enzyme	Xanthine dehydrogenase/oxidase	0.551	10 / 5
Enzyme	Aldose reductase	0.523	9 / 4
Kinase	Serine/threonine-protein kinase	0.487	8 / 3
Transcription factor	Nuclear factor-kappa B	0.455	7 / 2
G-protein coupled receptor	Adenosine A2a receptor	0.421	6 / 2

Table 4: Molecular Docking Results of Carasiphenol C with Human Carbonic Anhydrase II (PDB ID: 2CBA) using CB-Dock2

Parameter	Value
Vina Score (kcal/mol)	-9.8
Cavity Size (Å ³)	358
Center of Cavity (x, y, z)	12.5, 20.1, -1.2

Experimental Protocols

This section provides detailed methodologies for the in silico tools used in this predictive study.

Bioactivity Prediction using PASS Online

The biological activity spectrum of **Carasiphenol C** was predicted using the PASS (Prediction of Activity Spectra for Substances) Online web server.

- Input: The canonical SMILES string of **Carasiphenol C** (C1=CC(=CC=C1[C@H]2[C@H]3--INVALID-LINK--O)C5=CC=C(C=C5)O">C@HC6=C2C(=CC7=C6--INVALID-LINK--C8=CC=C(C=C8)O">C@HC9=CC(=CC(=C9)O)O)O)O) was submitted to the PASS Online input form.^[1]
- Prediction Algorithm: PASS predicts bioactivity based on the structure-activity relationships derived from a training set of over 300,000 known bioactive compounds.^{[2][3]} The prediction is based on the analysis of Multilevel Neighborhoods of Atoms (MNA) descriptors of the input structure.^[4]
- Output Interpretation: The results are presented as a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). Activities with Pa > Pi are considered possible for the compound.

ADMET Prediction using SwissADME

The ADMET properties of **Carasiphenol C** were predicted using the SwissADME web server.^[5]

- Input: The SMILES string of **Carasiphenol C** was pasted into the input field of the SwissADME homepage.
- Prediction Models: SwissADME utilizes a variety of predictive models for different properties. These include:
 - Physicochemical Properties: Calculated using established algorithms and in-house models like iLOGP for lipophilicity.

- Pharmacokinetics: Predictions for GI absorption and BBB permeation are based on the BOILED-Egg model. P-glycoprotein substrate and cytochrome P450 (CYP) inhibition predictions are based on support vector machine (SVM) models.
- Drug-Likeness: Assessed based on established rules such as Lipinski's Rule of Five.
- Medicinal Chemistry: Screens for undesirable chemical features like PAINS (Pan-Assay Interference Compounds).
- Output Analysis: The results are presented in a comprehensive table, providing a rapid assessment of the compound's ADME profile.

Protein Target Prediction using SwissTargetPrediction

Potential protein targets for **Carasiphenol C** were identified using the SwissTargetPrediction web server.

- Input: The SMILES string of **Carasiphenol C** was submitted to the SwissTargetPrediction server, with "Homo sapiens" selected as the target organism.
- Prediction Algorithm: The prediction is based on the principle of chemical similarity. The input molecule is compared to a library of known ligands for a vast number of protein targets using a combination of 2D (fingerprints) and 3D (shape) similarity measures.
- Output Interpretation: The server provides a list of the most probable protein targets, ranked by a probability score. The output also includes the target class and the number of known active molecules with 2D and 3D similarity to the query compound.

Molecular Docking using CB-Dock2

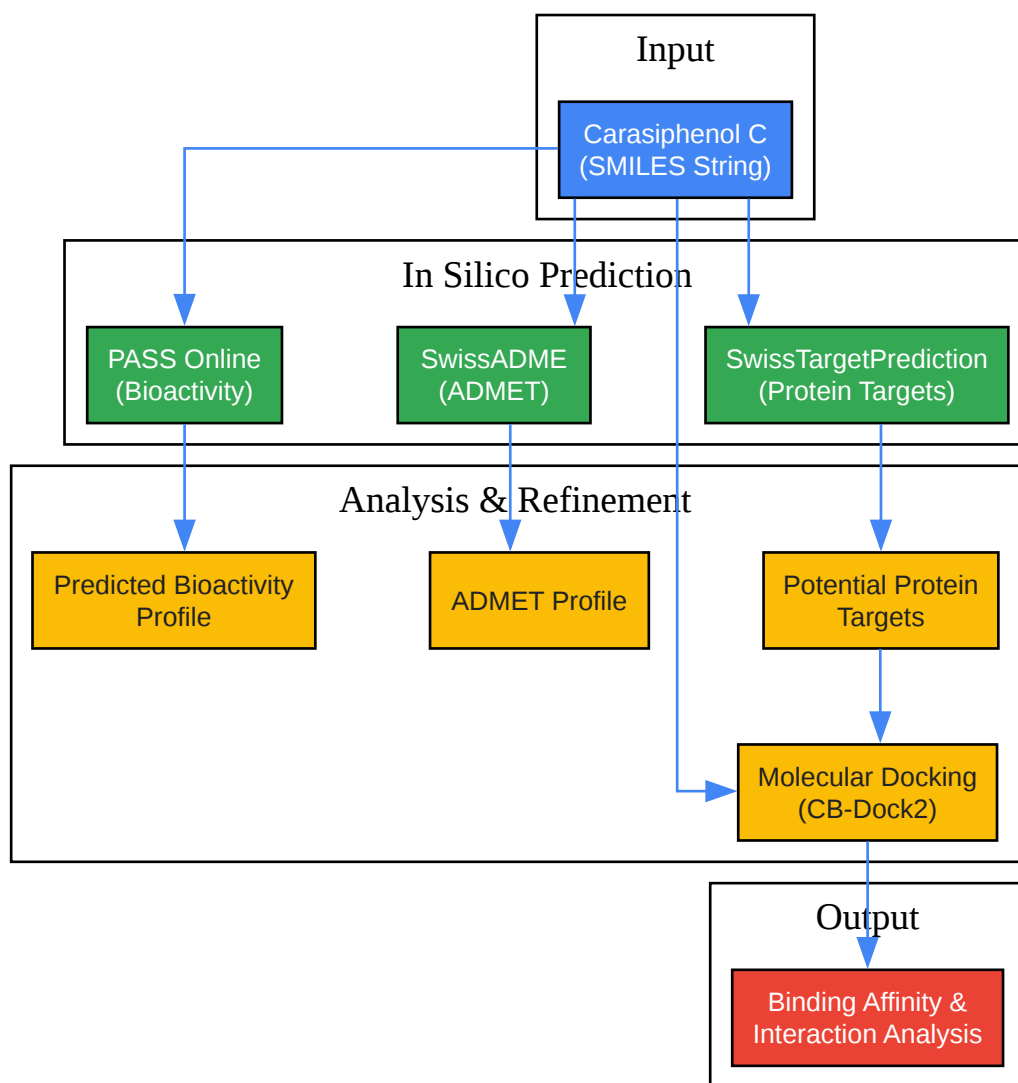
Molecular docking was performed to predict the binding affinity and interaction of **Carasiphenol C** with its top-predicted protein target, Human Carbonic Anhydrase II, using the CB-Dock2 web server.

- Input:
 - Receptor: The PDB ID of Human Carbonic Anhydrase II ("2CBA") was used as the receptor input.

- Ligand: The SMILES string of **Carasiphenol C** was provided as the ligand input.
- Docking Protocol: CB-Dock2 employs a cavity-detection guided blind docking approach.
 - Binding Site Prediction: The server automatically identifies potential binding cavities on the protein surface.
 - Molecular Docking: The docking simulation is performed using AutoDock Vina within the identified cavities.
- Output Analysis: The results include the binding affinity (Vina score in kcal/mol) for the best-predicted pose, the size and coordinates of the binding cavity, and a 3D visualization of the docked complex.

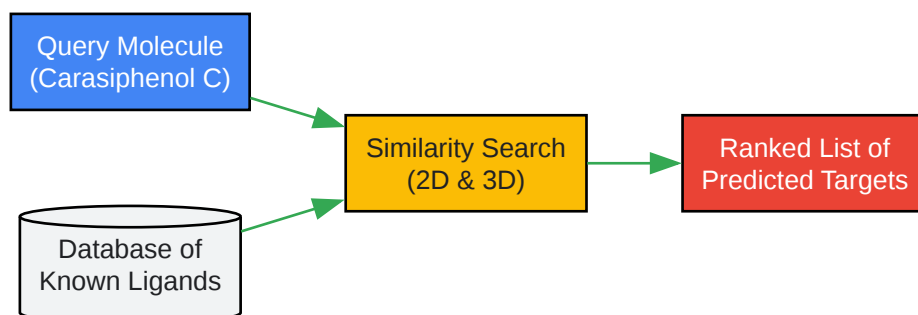
Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships described in this guide.



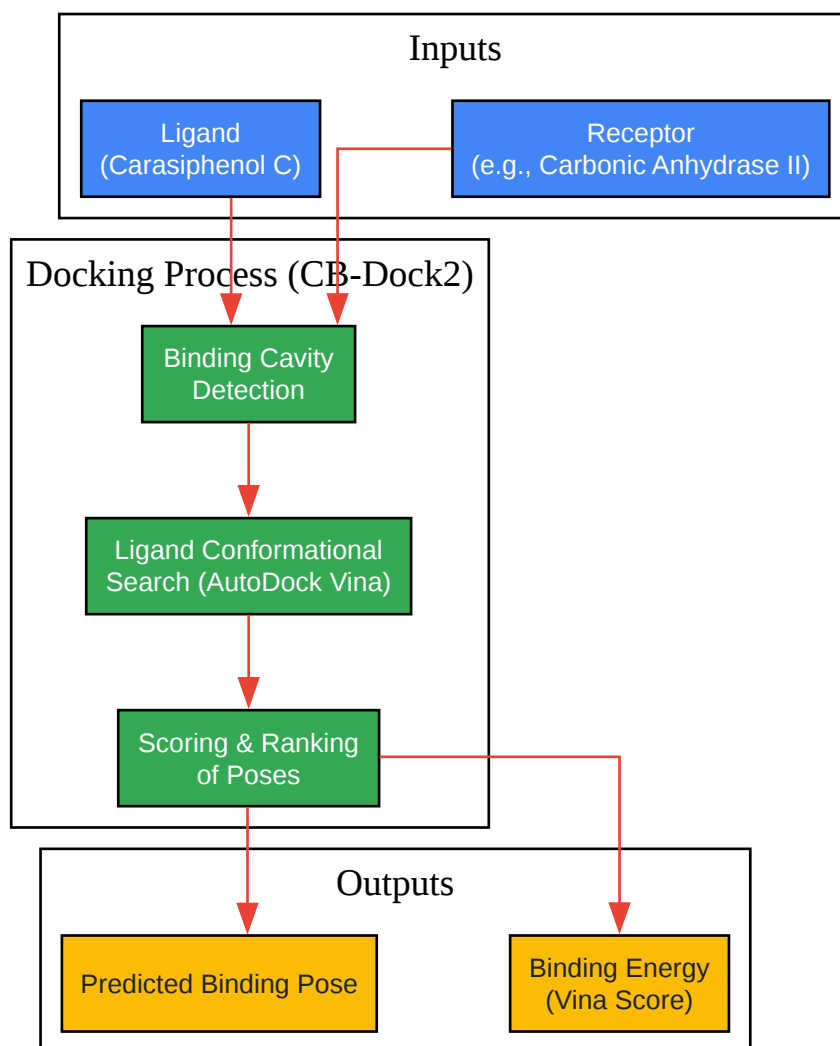
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Caption: Workflow for the in silico bioactivity prediction of **Carasiphenol C**.



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Caption: Logical relationship in ligand-based target prediction.



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Caption: General workflow of the molecular docking experiment.

Discussion and Conclusion

The in silico analysis of **Carasiphenol C** suggests a potential for multiple biological activities, with antioxidant and antineoplastic effects being the most probable. However, the predicted ADMET profile indicates challenges for its development as an oral drug, primarily due to its high molecular weight, high lipophilicity, and predicted low gastrointestinal absorption. The

compound is also predicted to interact with several CYP450 enzymes, suggesting a potential for drug-drug interactions.

The target prediction identified Carbonic Anhydrase II as a high-probability target. The subsequent molecular docking study supports this prediction with a strong binding affinity. This interaction could be a starting point for investigating the potential therapeutic applications of **Carasiphenol C** or its derivatives.

It is crucial to emphasize that these in silico predictions are hypothetical and require experimental validation. The data and methodologies presented in this guide serve as a foundational step in the drug discovery pipeline, providing valuable insights to guide further laboratory research. This in-depth technical guide provides a framework for researchers to apply similar in silico workflows to other natural products, accelerating the identification of novel bioactive compounds.

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